o,o'-DDT

Description

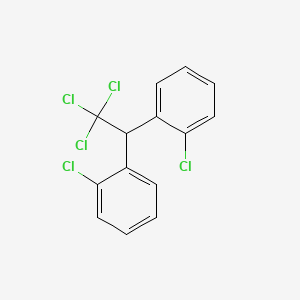

Structure

3D Structure

Properties

CAS No. |

6734-84-5 |

|---|---|

Molecular Formula |

C14H9Cl5 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

1-chloro-2-[2,2,2-trichloro-1-(2-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H9Cl5/c15-11-7-3-1-5-9(11)13(14(17,18)19)10-6-2-4-8-12(10)16/h1-8,13H |

InChI Key |

RWNHNFLMAFMJIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Degradation and Transformation Pathways of O,o Ddt and Its Metabolites

Abiotic Degradation Processes of DDT Isomers

Abiotic processes, such as photolysis and chemical reactions, can contribute to the breakdown of DDT isomers in the environment.

Photolytic Transformation Pathways

Photolysis involves the breakdown of compounds by light. DDT isomers, including o,o'-DDT, can undergo photolytic transformation when exposed to ultraviolet (UV) or sunlight. While specific detailed pathways for this compound photolysis are not extensively documented in the provided results, photolytic transformation is a known abiotic degradation route for DDT isomers in general, particularly in aquatic and atmospheric environments where they can be exposed to sufficient light energy researchgate.net. The extent and specific products of photolysis can depend on factors such as the presence of sensitizers, the medium (e.g., water, air, soil surfaces), and the wavelength of light.

Abiotic Reductive Dechlorination of o,p'-DDT to o,p'-DDD

Abiotic reductive dechlorination can occur through chemical reactions without the direct involvement of living organisms. One documented example is the abiotic reductive dechlorination of o,p'-DDT to o,p'-DDD (1,1-dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane) tandfonline.com. This process involves the replacement of a chlorine atom with a hydrogen atom, typically occurring at the trichloromethyl group. While this specific reaction is noted for the o,p' isomer, similar abiotic reductive processes mediated by certain minerals or chemical reductants could potentially affect this compound, leading to the formation of o,o'-DDD (1,1-dichloro-2,2-bis(2-chlorophenyl)ethane). However, the prevalence and specific conditions for abiotic reductive dechlorination of this compound are not detailed in the search results.

Biotic Degradation Mechanisms of DDT Isomers

Microorganisms play a significant role in the degradation and transformation of DDT isomers and their metabolites in various environmental matrices.

Microbial Biotransformation in Contaminated Matrices (Bacteria, Fungi, Algae)

Microbial communities, including bacteria, fungi, and algae, are capable of biotransforming DDT isomers in contaminated soils, sediments, and water researchgate.nettandfonline.comdergipark.org.trasm.orgresearchgate.netcdc.gov. The dominant microbial degradation pathways can vary depending on the environmental conditions, particularly the availability of oxygen.

Aerobic Degradation Pathways and Associated Enzyme Systems (e.g., Oxygenases)

Under aerobic conditions (in the presence of oxygen), the primary microbial degradation pathway for DDT isomers, including p,p'-DDT, often involves dehydrochlorination to form the corresponding dichlorodiphenyldichloroethylene (DDE) isomers researchgate.nettandfonline.com. This process involves the removal of HCl. For this compound, this would lead to the formation of o,o'-DDE (1,1-dichloro-2,2-bis(2-chlorophenyl)ethylene).

Some aerobic degradation pathways catalyzed by specific bacterial strains, such as Alcaligenes sp., have been reported to initially produce DDD under aerobic conditions, which is a deviation from the typical aerobic dehydrochlorination route dergipark.org.tr. Fungi, such as white rot fungi like Phanerochaete chrysosporium, have also been shown to degrade DDT under aerobic conditions, with DDD being an initial metabolite observed in some cases asm.org. These processes may involve various enzyme systems, potentially including oxygenases, although the specific enzymes involved in the aerobic degradation of this compound are not explicitly detailed in the provided information. The mineralization of DDT and its metabolites to carbon dioxide can occur under aerobic conditions through further enzymatic breakdown of intermediate products asm.org.

Anaerobic Reductive Dechlorination to Dichlorodiphenyldichloroethane (DDD) Isomers

Under anaerobic conditions (in the absence of oxygen), the dominant microbial transformation pathway for DDT isomers is reductive dechlorination, leading to the formation of dichlorodiphenyldichloroethane (DDD) isomers researchgate.nettandfonline.comdergipark.org.trasm.orgresearchgate.netwikipedia.orgresearchgate.netnih.gov. This process involves the sequential replacement of chlorine atoms on the trichloromethyl group with hydrogen atoms. For this compound, this pathway yields o,o'-DDD.

Studies have shown that both o,p'-DDT and p,p'-DDT isomers undergo reductive dechlorination to their respective DDD metabolites under reducing conditions mediated by microorganisms tandfonline.comresearchgate.net. This reaction involves the substitution of an aliphatic chlorine atom for a hydrogen atom tandfonline.com. Anaerobic microbial communities in sediments and flooded soils are known to promote this transformation, leading to the accumulation of DDD researchgate.net. Dissimilatory iron-reducing bacteria, such as Shewanella decolorationis, have been shown to reductively dechlorinate DDT to DDD in anaerobic systems nih.gov. The enhanced reductive dechlorination in such systems can be attributed to biogenic Fe(II) acting as a mediator nih.gov.

Enantioselective Degradation of Chiral o,p'-DDT by Microorganisms

o,p'-DDT is a chiral compound, meaning it exists as two enantiomers that are non-superimposable mirror images of each other. Technical DDT mixtures contain o,p'-DDT as a significant impurity, typically around 10-15%. herts.ac.ukumweltprobenbank.de While this compound is mentioned as a minor component, the available search results primarily discuss the enantioselective degradation of the chiral o,p'-DDT isomer by microorganisms.

Microbial degradation in soil can be enantioselective for chiral pesticides like o,p'-DDT. csic.esnih.gov This means that microorganisms may preferentially degrade one enantiomer over the other, leading to a non-racemic mixture (where the enantiomers are not present in equal proportions) in the environment. The enantiomeric fraction (EF) of o,p'-DDT, which is the ratio of one enantiomer to the sum of both, can be used to assess potential recent inputs of DDT in soils. csic.esnih.gov

Studies have shown that enantioselective attenuation of o,p'-DDT occurs in contaminated soils and sediments. ufz.de The specific enantiomer that is preferentially degraded can vary depending on the microbial community present in the soil. csic.es For instance, preferential attenuation of the (-)-enantiomer of o,p'-DDT has been observed in some soil samples. ufz.de However, values of o,p'-DDT EF both below and above 0.5 (indicating preferential degradation of either the (+) or (-) enantiomer) have been reported with similar frequency. csic.es

The different enantioselectivities observed suggest that a variety of bioprocesses and microbial communities are involved in the enantioselective transformation of chiral o,p'-DDT. ufz.de Microbial transformation of these compounds appears to be very slow and is confirmed to be enantioselective. researchgate.net

Phytodegradation Processes by Aquatic and Terrestrial Flora

Phytodegradation, the degradation of contaminants by plants, is another process that can affect the fate of DDT isomers, including o,p'-DDT. Both aquatic and terrestrial plants have shown the ability to take up and transform DDT. researchgate.netresearchgate.nettandfonline.com

Studies have investigated the phytodegradation of o,p'-DDT and p,p'-DDT by aquatic plants like Elodea (Elodea canadensis) and terrestrial plants like kudzu (Pueraria thunbergiana). researchgate.netcapes.gov.bracs.org These plants can reductively dechlorinate DDT isomers. researchgate.netcapes.gov.bracs.org In the presence of Elodea and kudzu, both o,p'- and p,p'-DDT were dechlorinated to their respective DDD analogs, o,p'-DDD and p,p'-DDD. researchgate.netcapes.gov.bracs.org The half-lives for degradation of both isomers by these plants ranged from 1 to 3 days, depending on growth conditions. capes.gov.bracs.org Notably, the only products identified in these studies were the DDD isomers; DDE was not detected. capes.gov.bracs.org

Phytodegradation experiments with Elodea indicated that the process was not significantly dependent on live microbes, as degradation was only about 40% slower after gamma irradiation. capes.gov.bracs.org Dead Elodea also maintained reductive activity at a similar rate to fresh plants. capes.gov.bracs.org This suggests that the phytodegradation process may be catalyzed by an achiral enzyme cofactor or other achiral biomolecule within the plant. capes.gov.bracs.org

While some aquatic species can transform DDT into predominantly DDD, with some DDE being formed, phytoremediation can involve translocating DDT, DDD, and DDE from the soil into the plant. nih.gov Plants like Cucurbita pepo (vegetable marrow) have shown the ability to extract DDT from soil, with simultaneous processes of phytoextraction and phytodegradation occurring. clu-in.org

Characterization of Persistent Metabolites (e.g., DDE, DDD) and Their Environmental Significance

The primary metabolites of DDT are dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD). cdc.govwikipedia.org These metabolites are formed from the transformation of both p,p'-DDT and o,p'-DDT in the environment. Under aerobic conditions, DDT primarily biodegrades to DDE, while under anaerobic conditions, it degrades to DDD. cdc.gov

DDE is often the dominant DDT metabolite found in the environment and is known for its resistance to biodegradation under both aerobic and anaerobic conditions. cdc.gov DDE can be formed through aerobic degradation, abiotic dehydrochlorination, or photochemical decomposition. nih.gov It has also been present as a contaminant in commercial-grade DDT. nih.gov DDE is generally the most widely detected constituent in the environment among DDT and its degradation products and is resistant to further biotransformation. researchgate.net

DDD is formed from DDT through reductive dechlorination, which can be microbially mediated or result from chemical reactions. tandfonline.com While DDE is often more persistent, the ratio of DDD to DDE can sometimes suggest the main degradation pathway, with a higher DDD/DDE ratio potentially indicating that conversion from DDT to DDD is predominant. bioline.org.br

Both DDE and DDD are highly persistent in the environment and strongly adsorb to soil and sediment particles. cdc.govwikipedia.orgcdc.govnih.gov Their strong binding to soil means there is little leaching into lower soil layers and groundwater. cdc.gov However, they can volatilize from moist soils and water surfaces and undergo long-range global transport. umweltprobenbank.decdc.govcdc.govnih.gov

The persistence and lipid solubility of DDE and DDD contribute to their bioaccumulation in organisms and biomagnification through the food chain. umweltprobenbank.decdc.govwikipedia.orgnih.gov They are stored primarily in fatty tissues. cdc.govwikipedia.org In humans, DDE and DDT can persist in the body for decades. wikipedia.orgcdc.gov

The environmental significance of DDE and DDD stems from their persistence, bioaccumulative nature, and potential toxicity. They have been listed as pollutants of concern due to these properties. epa.gov Despite the ban on DDT in many countries, DDT and its metabolites are still found in various environmental media globally due to their long half-lives and continued use in some areas. umweltprobenbank.decdc.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 14089 |

| o,p'-DDT | 13124 |

| p,p'-DDT | 3036 |

| o,p'-DDD | 12802 |

| p,p'-DDD | 3000 |

| o,p'-DDE | 5360679 |

| p,p'-DDE | 3029 |

| 4-chlorobenzoic acid | 7906 |

| Dichlorobenzophenone (DBP) | 8357 |

| DDA (2,2-bis(4-chlorophenyl)acetic acid) | 3001 |

| DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene) | 32567 |

This compound, a less abundant isomer within technical-grade DDT, undergoes environmental degradation and transformation processes that influence its persistence and the formation of metabolites. While specific studies focusing solely on the degradation of this compound are less prevalent in the provided search results compared to those on p,p'-DDT and o,p'-DDT, the general principles of DDT breakdown apply. These processes occur in various environmental compartments, including soil, sediment, and water, mediated by both biotic and abiotic factors.

Enantioselective Degradation of Chiral o,p'-DDT by Microorganisms

The o,p'-DDT isomer, a significant component of technical DDT (typically 10-15%), is a chiral compound, existing as a pair of enantiomers. herts.ac.ukumweltprobenbank.de Microbial degradation of chiral pesticides, including o,p'-DDT, in soil can exhibit enantioselectivity. csic.esnih.gov This phenomenon involves microorganisms preferentially degrading one enantiomer over the other, leading to a non-racemic mixture of o,p'-DDT in the environment. csic.esnih.govufz.de The enantiomeric fraction (EF) of o,p'-DDT serves as an indicator for assessing recent inputs of DDT into soils. csic.esnih.gov

Research indicates that enantioselective attenuation of o,p'-DDT occurs in contaminated soils and sediments. ufz.de The specific enantiomer that is preferentially degraded can vary depending on the composition of the microbial community present in the soil. csic.es While preferential degradation of the (-)-enantiomer of o,p'-DDT has been observed in some soil samples, reports of EF values both below and above 0.5 (indicating preferential degradation of either the (+) or (-) enantiomer, respectively) are approximately equally frequent. csic.esufz.de The observed variations in enantioselectivity suggest the involvement of diverse bioprocesses and microbial consortia in the transformation of chiral o,p'-DDT. ufz.de Microbial transformation of these compounds is generally slow but confirmed to be enantioselective. researchgate.net

Phytodegradation Processes by Aquatic and Terrestrial Flora

Phytodegradation, the breakdown of contaminants by plants, contributes to the attenuation of DDT isomers, including o,p'-DDT, in the environment. Both aquatic and terrestrial plant species have demonstrated the capacity to take up and transform DDT. researchgate.netresearchgate.nettandfonline.com

Studies investigating the phytodegradation of o,p'-DDT and p,p'-DDT have utilized aquatic plants such as Elodea (Elodea canadensis) and terrestrial plants like kudzu (Pueraria thunbergiana). researchgate.netcapes.gov.bracs.org These plants are capable of reductively dechlorinating DDT isomers. researchgate.netcapes.gov.bracs.org Experiments with Elodea and kudzu showed the dechlorination of both o,p'- and p,p'-DDT to their corresponding DDD analogs, o,p'-DDD and p,p'-DDD. researchgate.netcapes.gov.bracs.org The half-lives for the degradation of these isomers by these plants ranged from 1 to 3 days, influenced by the plant's growth conditions. capes.gov.bracs.org Significantly, these studies identified only DDD isomers as products, with no detection of DDE. capes.gov.bracs.org

Phytodegradation experiments using Elodea suggested that the process was not heavily reliant on the presence of live microbes, as gamma irradiation resulted in only about a 40% reduction in degradation rate. capes.gov.bracs.org Furthermore, dead Elodea exhibited similar reductive activity to fresh plants. capes.gov.bracs.org This evidence points towards the possibility that the phytodegradation process is catalyzed by an achiral enzyme cofactor or another achiral biomolecule within the plant. capes.gov.bracs.org

While some aquatic plant species can transform DDT primarily into DDD, with minor DDE formation, phytoremediation can also involve the translocation of DDT, DDD, and DDE from the soil into plant tissues. nih.gov Certain plants, such as Cucurbita pepo (vegetable marrow), have demonstrated the ability to extract DDT from soil, engaging in both phytoextraction and phytodegradation simultaneously. clu-in.org

Characterization of Persistent Metabolites (e.g., DDE, DDD) and Their Environmental Significance

The principal metabolites resulting from the breakdown of DDT are dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD). cdc.govwikipedia.org These compounds are formed from the transformation of DDT isomers, including o,p'-DDT, in various environmental settings. Under aerobic conditions, the primary biodegradation pathway for DDT leads to the formation of DDE, whereas under anaerobic conditions, DDD is the predominant metabolite. cdc.gov

DDE is frequently the most abundant DDT metabolite detected in the environment and is known for its recalcitrance to biodegradation under both aerobic and anaerobic conditions. nih.govcdc.gov Its formation can occur through aerobic degradation, abiotic dehydrochlorination, or photochemical decomposition. nih.gov DDE has also been identified as a contaminant in technical-grade DDT formulations. nih.gov Among DDT and its degradation products, DDE is generally the most widely detected environmental constituent and is resistant to further biotransformation. researchgate.net

DDD is produced from DDT through reductive dechlorination, a process that can be mediated by microorganisms or occur through chemical reactions. tandfonline.com Although DDE is often more persistent, the ratio of DDD to DDE can sometimes provide insights into the dominant degradation pathway, with a higher DDD/DDE ratio potentially indicating a greater extent of conversion from DDT to DDD. bioline.org.br

Both DDE and DDD exhibit high persistence in the environment and strong adsorption to soil and sediment particles. cdc.govwikipedia.orgcdc.govnih.gov Their strong affinity for soil limits their leaching into deeper soil layers and groundwater. cdc.gov However, they can undergo volatilization from moist soil and water surfaces and are subject to long-range global transport. umweltprobenbank.decdc.govcdc.govnih.gov

The environmental significance of DDE and DDD is underscored by their persistence, tendency for bioaccumulation in organisms, and biomagnification through food webs. umweltprobenbank.decdc.govwikipedia.orgnih.gov They are primarily stored in fatty tissues. cdc.govwikipedia.org In humans, DDT and DDE can persist in the body for several decades. wikipedia.orgcdc.gov

Due to their persistence, bioaccumulative potential, and toxicity, DDE and DDD are recognized as pollutants of concern. epa.gov Despite the widespread ban on DDT usage, DDT and its metabolites persist in various environmental media globally due to their extended half-lives and continued, albeit limited, use in certain regions. umweltprobenbank.decdc.govresearchgate.net

Advanced Analytical Methodologies for Isomer Specific Detection and Characterization of O,o Ddt

Comprehensive Sample Extraction and Preparation Techniques for Diverse Environmental Matrices

The effective extraction and cleanup of o,o'-DDT from complex environmental matrices such as soil, water, and biological tissues are critical preliminary steps for accurate analysis. The choice of method depends on the specific matrix and the target analyte's physicochemical properties.

For soil and sediment samples , several extraction techniques have been employed to isolate DDT isomers. These include traditional methods like Soxhlet extraction using solvents such as dichloromethane (B109758). usgs.gov More modern approaches like microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) have also been utilized, with studies showing that MAE and solvent extraction can yield greater quantities of DDTs compared to SFE. nih.govresearchgate.net A common procedure involves extracting a dried sample with a suitable solvent, followed by cleanup steps to remove interfering co-extracted substances. usgs.gov For instance, a method developed by the U.S. Geological Survey for organochlorine pesticides in bottom sediment involves Soxhlet extraction with dichloromethane, followed by gel permeation chromatography (GPC) to remove sulfur and other large molecules. usgs.gov

In the case of water samples , the low solubility of DDT isomers necessitates pre-concentration steps. Liquid-liquid extraction (LLE) with solvents like dichloromethane is a conventional and effective method. nih.govresearchgate.net Solid-phase extraction (SPE) is another widely used technique that offers advantages such as reduced solvent consumption and high recovery rates. researchgate.net A study comparing different extraction techniques for water samples found that LLE and activated carbon extraction (ACE) provided high percentage recoveries for DDT and its metabolites. researchgate.net

For biological tissues (biota) , the high lipid content presents a significant challenge. The extraction process typically involves homogenization of the tissue followed by extraction with organic solvents. A cleanup step is essential to remove lipids that can interfere with chromatographic analysis. scienceasia.org Gel permeation chromatography is often used for this purpose. usgs.gov Ultrasonic extraction with a mixture of n-hexane and acetone (B3395972) has also been successfully used for the analysis of organochlorine pesticides in fish tissues. scienceasia.org

A summary of common extraction techniques for different environmental matrices is presented in the table below.

| Environmental Matrix | Extraction Technique | Key Considerations |

| Soil and Sediment | Soxhlet Extraction, Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), Solvent Extraction (SE) | Removal of interfering substances like sulfur is crucial. usgs.gov MAE and SE can provide higher extraction yields than SFE. nih.govresearchgate.net |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Activated Carbon Extraction (ACE) | Pre-concentration is necessary due to low analyte concentrations. nih.govresearchgate.net LLE and ACE have shown high recovery rates. researchgate.net |

| Biota (e.g., Fish) | Ultrasonic Extraction, Soxhlet Extraction | Lipid removal is a critical step to avoid analytical interferences. scienceasia.org |

Chromatographic Separation and Detection Methodologies for DDT Isomers and Metabolites

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other DDT isomers and metabolites before detection and quantification.

Gas chromatography with an electron capture detector (GC-ECD) has been a widely used and cost-effective technique for the trace analysis of organochlorine pesticides, including this compound, for several decades. nih.govscielo.org.za The ECD is highly sensitive to halogenated compounds, making it particularly suitable for detecting chlorinated pesticides like DDT. thermofisher.comtheanalyticalscientist.com This method allows for the detection of this compound at very low concentrations in environmental samples. thermofisher.com

However, a significant drawback of GC-ECD is its potential for interference from non-target compounds that also have a high affinity for electrons, which can lead to misidentification or inaccurate quantification. nih.gov Therefore, while GC-ECD is excellent for screening and quantifying known contaminants in relatively clean samples, confirmation with a more selective detector is often necessary.

Gas chromatography-mass spectrometry (GC-MS) and its more advanced tandem mass spectrometry version (GC-MS/MS) are powerful tools for the confirmatory analysis of this compound. nih.govnih.gov GC-MS provides structural information about the analytes, which allows for their unambiguous identification. nih.gov In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, enabling its positive identification.

GC-MS/MS offers even greater selectivity and sensitivity by performing a second stage of mass analysis. This technique is particularly useful for analyzing complex matrices where co-eluting interferences can be a problem. nih.gov The use of isotopically labeled internal standards in GC-MS analysis can also help to correct for matrix effects and improve the accuracy of quantification. usgs.gov

High-resolution gas chromatography, utilizing long capillary columns with specific stationary phases, is essential for the isomer-specific separation of DDT compounds. researchgate.net This is critical because the different isomers of DDT can have varying toxicities and environmental fates. researchgate.net The use of these columns allows for the separation of this compound from the more abundant p,p'-DDT and other related compounds. researchgate.net

Furthermore, advanced chiral high-resolution gas chromatography techniques have been developed for the enantiomer-specific separation and quantification of chiral compounds like o,p'-DDT. acs.org This is important because enantiomers of the same compound can exhibit different biological activities. These methods often employ cyclodextrin-based chiral stationary phases to achieve the separation of the enantiomers, which can then be detected by mass spectrometry. acs.org

Determination of Method Detection Limits and Quantification Limits in Environmental Samples

The method detection limit (MDL) and limit of quantification (LOQ) are critical parameters for validating analytical methods and ensuring the reliability of environmental data. The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The LOQ is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy. nih.gov

These limits are determined experimentally and are dependent on the entire analytical procedure, including the sample matrix, extraction efficiency, and instrument sensitivity. nih.gov For example, a study on the analysis of organochlorine pesticides in water and sediment reported MDL values for DDT and its metabolites ranging from 0.001 to 0.005 µg/L in water and 0.001 to 0.005 µg/g in sediment. nih.gov The corresponding LOQ values were in the range of 0.002 to 0.016 µg/L for water and 0.003 to 0.017 µg/g for sediment. nih.gov Another study focusing on fish samples reported LOD values for DDT compounds ranging from 0.2 to 0.5 µg/kg and LOQ values from 0.6 to 1.5 µg/kg. scielo.org.za

The following table provides examples of reported detection and quantification limits for DDT in different environmental matrices.

| Matrix | Analyte | Method Detection Limit (MDL) / Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Water | DDTs | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | nih.gov |

| Sediment | DDTs | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g | nih.gov |

| Fish | p,p'-DDT, o,p'-DDT, p,p'-DDD, p,p'-DDE | 0.2 - 0.5 µg/kg | 0.6 - 1.5 µg/kg | scielo.org.za |

| Soil | DDTs | 3.5 µg/kg | 10 µg/kg | mdpi.com |

| Water | DDTs | 0.132 µg L⁻¹ (LOQ) | - | nih.gov |

Methodological Advancements for Enhanced Specificity and Sensitivity in this compound Analysis

Continuous advancements in analytical instrumentation and methodologies have led to enhanced specificity and sensitivity in the analysis of this compound. The move from packed to capillary columns in gas chromatography has significantly improved the resolution of DDT isomers. libretexts.org The development of more selective stationary phases has further enhanced the separation of complex mixtures of organochlorine pesticides. libretexts.org

In terms of detection, the coupling of high-resolution gas chromatography with high-resolution mass spectrometry (HRGC-HRMS) provides extremely high selectivity and sensitivity, allowing for the detection of this compound at ultra-trace levels. nih.gov The use of tandem mass spectrometry (GC-MS/MS) has also become more common for routine analysis, as it effectively reduces matrix interference and improves the signal-to-noise ratio, leading to lower detection limits. nih.gov

Furthermore, innovative sample preparation techniques have been developed to improve extraction efficiency and reduce sample processing time. For instance, one-step microwave-assisted headspace controlled-temperature liquid-phase microextraction (MA-HS-CT-LPME) has been shown to be a rapid and sensitive method for the determination of DDT and its metabolites in aqueous samples. nih.gov These advancements collectively contribute to more accurate and reliable data on the environmental occurrence of this compound.

Environmental Remediation Strategies for O,o Ddt Contamination

Bioremediation Approaches for Contaminated Sites

Bioremediation leverages the metabolic capabilities of microorganisms and plants to degrade or transform organic pollutants like o,o'-DDT into less harmful substances. This approach is often considered environmentally friendly and potentially cost-effective compared to physicochemical methods. nih.govresearchgate.net

Bioaugmentation and Biostimulation Strategies for Enhanced Degradation

Bioremediation can be enhanced through strategies like biostimulation and bioaugmentation. Biostimulation involves modifying the environmental conditions, such as adding nutrients, carbon sources, or adjusting pH and moisture content, to promote the growth and activity of indigenous microorganisms capable of degrading the contaminant. nih.govfrontiersin.orgscielo.br This approach relies on the naturally present microbial populations that are already adapted to the local environment. nih.gov

Bioaugmentation, on the other hand, involves introducing exogenous microorganisms with known DDT-degrading capabilities to the contaminated site. nih.govfrontiersin.orgscielo.br The goal is to increase the density of contaminant-specific degraders or introduce specific metabolic pathways that may be absent or insufficient in the native microbial community. frontiersin.orgscielo.br While cell bioaugmentation involves inoculating microbial strains, genetic bioaugmentation focuses on the transfer of catabolic genes to native populations. frontiersin.org

Studies have investigated the effectiveness of these strategies for DDT degradation. For instance, amendments with molasses and potassium nitrate (B79036) were shown to significantly enhance DDT biodegradation rates under anaerobic conditions in soil, achieving over 90% reduction in laboratory and pilot-scale studies within a month. researchgate.net This highlights the potential of biostimulation by providing electron donors and acceptors. The optimal temperature for enhanced DDT degradation via plasmid-mediated bioaugmentation with a specific plasmid (pDOD) was found to be between 25–30°C, and a moisture content of 60% was optimal for maximum plasmid transfer efficiency. frontiersin.org

However, the success of bioaugmentation can be limited by factors such as the survival and dispersal of the inoculated strains and competition with indigenous microbes for resources. frontiersin.orgscielo.br In some cases, biostimulation alone has shown better degradation rates compared to a combination of biostimulation and bioaugmentation, possibly due to competition between native and introduced microorganisms. scielo.br

Application of Specific Fungal and Bacterial Consortia for DDT Biotransformation

Specific microbial consortia, comprising mixtures of bacterial and/or fungal species, have demonstrated enhanced capabilities for DDT biotransformation compared to individual strains. nih.govpsu.ac.thtandfonline.com These consortia can exhibit synergistic effects, where different microorganisms contribute to different steps in the degradation pathway or improve the bioavailability of the contaminant. nih.govmontana.edunih.govjmb.or.kr

Research has shown that co-cultures of fungi and bacteria can lead to higher DDT degradation rates. For example, a consortium of the fungus Fomitopsis pinicola and the bacterium Ralstonia pickettii achieved 61% DDT degradation in 7 days, whereas individual cultures showed lower degradation rates (31–42%). nih.gov Similarly, a co-culture of the white-rot fungus Pleurotus ostreatus and the biosurfactant-producing bacterium Pseudomonas aeruginosa resulted in approximately 86% DDT degradation within 7 days, significantly higher than the degradation by the fungus or bacterium alone. montana.edujmb.or.kr This synergistic effect is partly attributed to the biosurfactant production by P. aeruginosa, which can increase DDT solubility and facilitate its degradation by the fungus. montana.edujmb.or.kr

Different microbial consortia can produce various metabolic products during DDT degradation. A fungal-bacterial co-culture of P. ostreatus and P. aeruginosa produced DDD, DDE, and DDMU, while pure cultures produced a more limited range of metabolites. montana.edu The effectiveness of fungal-bacterial co-cultures can be influenced by factors such as microbial selection, growth media, culture conditions, and the inoculation sequence. montana.edu

Lignin-degrading fungi, in particular, have shown promise for degrading chlorinated organic pollutants like DDT due to their enzyme systems. tandfonline.comslu.se Studies on the brown-rot fungus Gloeophyllum trabeum showed that the addition of bacteria such as Pseudomonas aeruginosa and Ralstonia pickettii enhanced DDT biodegradation rates. nih.gov A co-culture of G. trabeum and R. pickettii achieved a degradation of over 92% in 7 days under optimized conditions. nih.gov Saprotrophic fungi isolated from contaminated sites also represent potential candidates for DDT bioremediation. nih.govasm.org

Phytoremediation Techniques Utilizing Plant-Microbe Interactions for DDT Degradation

Phytoremediation is an eco-friendly approach that uses plants and their associated microorganisms to remove, degrade, or contain contaminants in soil and water. acs.orguhasselt.be Plant-microbe interactions, particularly in the rhizosphere (the soil area around plant roots), play a crucial role in enhancing the degradation of organic pollutants like DDT. acs.orguhasselt.bemdpi.complos.org

Plants can influence the microbial community in the rhizosphere by releasing root exudates, which provide carbon and signaling cues that stimulate the growth and activity of pollutant-degrading microorganisms. acs.orgmdpi.com These plant-associated microorganisms, including bacteria and fungi, can degrade or transform pesticides. uhasselt.be Some microorganisms also possess plant growth-promoting properties, which can indirectly enhance phytoremediation efficiency by improving plant health and root development. acs.orguhasselt.bemdpi.com

While plants can take up some organic pollutants, often only in small amounts, the primary mechanism for DDT degradation in phytoremediation is often rhizodegradation, which occurs in the rhizosphere through the activity of plant-associated microbes. acs.orguhasselt.be Studies have suggested that rhizosphere interactions can lead to increased degradation of pesticides. uhasselt.becluin.org The effectiveness of phytoremediation can be enhanced by selecting appropriate plant species and/or inoculating the soil with pesticide-degrading bacteria. uhasselt.be

Research on the phytoremediation of pesticide-contaminated sites has shown reductions in DDT concentrations in soil following treatment, suggesting the involvement of plant-microbe interactions in the degradation process. cluin.org However, the efficiency of phytoremediation can be influenced by factors such as the plant species, the type and concentration of the contaminant, and soil properties. acs.orgmdpi.com

Physicochemical Remediation Technologies

Physicochemical remediation technologies employ physical and chemical processes to treat contaminated matrices. These methods can be effective for recalcitrant compounds like this compound, sometimes offering faster treatment times compared to biological approaches, although they may be more energy-intensive or generate byproducts. researchgate.net

Advanced Oxidation Processes (AOPs) Involving Hydroxyl Radicals and Ozone

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and soil by generating highly reactive species, primarily hydroxyl radicals (•OH). kirj.eemembranechemicals.commdpi.comresearchgate.netresearchgate.net Hydroxyl radicals are powerful, non-selective oxidants that can rapidly react with and degrade a wide range of organic compounds, including pesticides like DDT. kirj.eemembranechemicals.com

AOPs can be initiated through various methods, including the use of ozone (O₃), hydrogen peroxide (H₂O₂), UV light, or catalysts. kirj.eemembranechemicals.com Ozone can directly react with certain organic compounds or decompose to form hydroxyl radicals, especially under alkaline conditions. kirj.eemdpi.com The combination of ozone with hydrogen peroxide (O₃/H₂O₂) is a common AOP that effectively generates hydroxyl radicals. kirj.ee

Research has explored the application of AOPs for DDT degradation in soil and water. A novel method utilizing hydroxyl radicals generated from water aerosol and ozone in a fluidized bed reactor achieved a 90% reduction in soil contamination. researchgate.net While ozone alone may not effectively degrade DDT in soil, the generation of hydroxyl radicals significantly enhances the degradation process. researchgate.net AOPs are particularly useful for treating biologically toxic or non-degradable materials and can lead to the mineralization of contaminants into stable inorganic compounds. membranechemicals.com

The efficiency of AOPs is influenced by factors such as the concentration of oxidants, pH, temperature, and the presence of radical scavengers. kirj.eeresearchgate.net While effective, AOPs can have high energy consumption and may generate secondary byproducts depending on the specific process and matrix. mdpi.com

Surfactant-Enhanced Remediation for Increased Bioavailability and Removal Efficiency

Surfactant-enhanced remediation (SER) is a technique used to improve the removal of hydrophobic organic contaminants, such as this compound, from soil and water by increasing their solubility and mobility. mdpi.comresearchgate.netmdpi.com Surfactants are amphiphilic molecules that can reduce the interfacial tension between water and hydrophobic compounds, facilitating their dissolution into the aqueous phase or forming micelles that encapsulate the contaminants. mdpi.comresearchgate.netmdpi.com

By increasing the apparent solubility and mobility of DDT, surfactants can enhance its removal through methods like soil washing or improve its bioavailability for microbial degradation in bioremediation processes. mdpi.comresearchgate.netmdpi.com The effectiveness of SER depends on factors such as the type and concentration of the surfactant, the properties of the soil, and the characteristics of the contaminant. mdpi.comresearchgate.netuoguelph.ca

Different types of surfactants, including anionic and non-ionic surfactants, have been investigated for their ability to enhance DDT removal. Studies have shown that anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can be effective in removing pesticides from soil. researchgate.net Non-ionic surfactants have also been used, sometimes in combination with other techniques like electrokinetic remediation. mdpi.comnih.gov The use of surfactants at concentrations above their critical micelle concentration (CMC) is often necessary to enhance the release of contaminants. researchgate.net

Research indicates that surfactants can significantly increase the amount of DDT in the aqueous phase, making it more accessible for removal or degradation. nih.gov For instance, the presence of an anionic surfactant (SDBS) significantly increased the aqueous mass of DDT. nih.gov Surfactants can also enhance the anaerobic biodegradation of DDT. uoguelph.ca However, the selection of the appropriate surfactant is crucial and may need to be determined on a case-by-case basis due to variations in soil characteristics. mdpi.comuoguelph.ca Potential concerns with SER include the potential for residual surfactants to cause secondary contamination or exhibit toxicity. mdpi.com

Adsorption-Based Methods for Containment and Removal

Adsorption is a key process influencing the environmental fate of pesticides like DDT in soils and is considered in various remediation strategies for containment and removal. This method involves the use of solid materials (adsorbents) to sequester contaminants from the surrounding matrix, such as soil or water. Activated carbon is a commonly used adsorbent in pesticide remediation efforts. The effectiveness of adsorption is influenced by the properties of both the contaminant and the soil matrix, including the content of clay and silt, which can impact the soil's adsorption capacity for organic pollutants like DDT.

Research has explored the use of carbonaceous sorbents, such as biochar, powdered activated carbon (PAC), and granular activated carbon (GAC), for the sequestration of aged organic contaminants, including DDTs, in sediments. While the addition of these materials can decrease the freely dissolved concentrations (Cfree) of DDTs in some cases compared to unamended controls, their effectiveness can be limited, particularly in aged sediments with high total organic carbon content. This suggests that the strong sorption of DDTs to native organic matter in aged contamination can reduce the additional benefits of introduced sorbents.

Adsorption is also integrated into other remediation techniques, such as soil flushing, where surfactants may be used to enhance the mobilization and subsequent adsorption or removal of contaminants.

Evaluation of Remediation Challenges and Efficacy in Aged and Heterogeneous Contamination

Remediation of aged and heterogeneous DDT contamination presents significant challenges. The "ageing" of contamination refers to the prolonged contact time between the contaminant and the soil or sediment matrix, leading to processes like sequestration.,, Sequestration involves the diffusion of the contaminant into less accessible sites within the soil matrix, such as organic matter or micropores, which reduces its bioavailability and susceptibility to degradation or extraction.,, This decreased availability due to prolonged aging is a major factor limiting the effectiveness of remediation techniques, including the use of sorbents.

The formation of persistent and sometimes more mobile or toxic degradation products, such as DDE and DDD, during the slow degradation of DDTs in the environment further adds to the complexity of remediation., These metabolites also accumulate and persist in the environment, requiring remediation strategies that can address the mixture of parent compounds and their breakdown products.,

Achieving low clean-up levels in heterogeneous soils can be particularly challenging due to variations in soil permeability, which can hinder the uniform application and effectiveness of remediation processes. Clayey soils, often present in heterogeneous sites, are difficult to process and may require more intensive methods like excavation.

Research Gaps and Future Directions in O,o Ddt Environmental Studies

Comprehensive Characterization of o,o'-DDT Specific Environmental Behavior and Fate

The environmental behavior and fate of this compound are influenced by its physicochemical properties, which can differ subtly from the more abundant isomers. While DDTs, in general, are known for their persistence, low water solubility, and strong adsorption to soil and sediments, the specific rates and pathways of transformation and transport for this compound require further detailed investigation. orst.educdc.govmalariaworld.orgwikipedia.org

Research is needed to comprehensively characterize:

Sorption and Desorption Kinetics: While DDTs strongly adsorb to soil and sediment organic matter, the precise sorption and desorption coefficients for this compound in various environmental matrices are not as well-defined as for p,p'-DDT. cdc.gov Understanding these kinetics is vital for predicting its mobility and availability in different environmental compartments.

Degradation Pathways and Rates: The breakdown of DDT isomers in the environment can occur through various processes, including biodegradation (aerobic and anaerobic), photolysis, and hydrolysis. orst.educdc.govnih.gov While p,p'-DDT is known to degrade primarily to p,p'-DDE and p,p'-DDD, the specific degradation pathways and rates for this compound, and the persistence and toxicity of its potential metabolites, need more dedicated study. cdc.govnih.govmdpi.com Research on microbial degradation has shown promise for DDT remediation, but the effectiveness for individual isomers like this compound requires further exploration. nih.govnih.govmdpi.comresearchgate.net

Volatilization Rates: Volatilization from soil and water surfaces is a significant pathway for the environmental transport of DDTs. orst.educdc.gov The volatilization behavior of this compound may differ from other isomers due to variations in vapor pressure, necessitating specific studies to accurately model its atmospheric transport.

Refined Modeling Approaches for Long-Range Transport and Compartmental Exchange of Minor Isomers

Long-range transport (LRT) plays a significant role in the global distribution of persistent organic pollutants like DDTs. muni.cznih.gov Existing environmental fate and transport models have been used to simulate the movement of DDT, but refining these models to accurately account for the behavior of minor isomers like this compound presents a research gap. nih.govresearchgate.net

Future research should focus on:

Isomer-Specific Parameterization: Current models often use parameters representative of technical DDT or the dominant p,p'-DDT isomer. researchgate.net Developing isomer-specific parameters for this compound, including Henry's Law constant, octanol-air partition coefficient, and degradation half-lives in different media, is essential for improving model accuracy in predicting its LRT and distribution across air, water, soil, and sediment compartments. researchgate.net

Modeling Inter-Compartmental Exchange: The exchange of this compound between different environmental compartments (e.g., air-soil, water-sediment, air-water) needs to be accurately represented in models. muni.cz Research on the kinetics of these exchange processes specifically for this compound will enhance the predictive power of multimedia environmental fate models.

Validation with Monitoring Data: Validating refined models requires comprehensive monitoring data for this compound in various environmental media across different regions. nih.govresearchgate.net A lack of specific data for minor isomers hinders accurate model validation and uncertainty reduction. researchgate.net

Development of Highly Specific and Sensitive Analytical Tools for this compound at Trace Levels

Analyzing persistent organic pollutants at trace levels in complex environmental matrices presents significant challenges. ctaa.com.tnresearchgate.netgcms.czepa.gov While analytical methods for total DDTs and major isomers are established, the development of highly specific and sensitive tools for the accurate quantification of this compound, particularly at very low concentrations, remains an area needing further research. ctaa.com.tnresearchgate.netresearchgate.nettandfonline.comfssai.gov.in

Key research needs include:

Improved Extraction and Clean-up Procedures: Environmental samples often contain complex matrices that can interfere with the analysis of trace contaminants. ctaa.com.tnresearchgate.net Developing more efficient and selective extraction and clean-up methods specifically for this compound is crucial to minimize matrix effects and improve detection limits. researchgate.netresearchgate.net

Development of Highly Specific Chromatographic and Detection Techniques: Achieving accurate quantification of this compound requires chromatographic methods with sufficient resolution to separate it from other isomers and co-eluting compounds, coupled with highly sensitive detection techniques. tandfonline.com Research into advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) and high-resolution mass spectrometry (HRMS) tailored for this compound analysis is valuable. gcms.cz

Development of Chiral Analysis Methods: O,p'-DDT is a chiral compound, and its enantiomeric profile can provide insights into its sources and transformation processes. diva-portal.orgresearchgate.net While this compound is not chiral, understanding the analytical challenges and advancements in separating and quantifying isomers within the DDT mixture is relevant. Further development of analytical methods capable of distinguishing and quantifying this compound specifically within complex mixtures is essential. researchgate.net

Innovative and Sustainable Remediation Technologies for Legacy this compound Contamination

Legacy contamination of DDTs, including this compound, in soil and sediment poses long-term environmental risks. ca.govresearchgate.netnih.gov While various remediation techniques exist for DDT-contaminated sites, developing innovative and sustainable approaches specifically effective for this compound is an ongoing research need. nih.govresearchgate.netresearchgate.netnih.goviaea.org

Research directions include:

Isomer-Specific Bioremediation Strategies: Bioremediation, utilizing microorganisms or plants to degrade contaminants, is a promising sustainable approach. nih.govnih.govmdpi.comresearchgate.net Investigating microbial consortia or specific enzymes that are highly effective in degrading this compound, considering its unique structure compared to p,p'-DDT, is an important research avenue. nih.govnih.gov

Advanced Oxidation Processes: Exploring advanced oxidation processes (AOPs) tailored for the degradation of this compound in contaminated matrices could offer effective remediation solutions. nih.gov Research is needed to optimize these processes for efficiency and minimal formation of harmful byproducts.

In Situ Remediation Techniques: Developing and improving in situ remediation techniques that can effectively treat this compound contamination without requiring excavation and off-site disposal is crucial for cost-effectiveness and minimal environmental disturbance. nih.goviaea.org

Global Monitoring Initiatives and Source Apportionment Studies for this compound Residues

Despite the restrictions on DDT use under the Stockholm Convention, legacy contamination persists, and limited production and use for vector control still occur in some regions. pops.intscielo.brpops.int Comprehensive global monitoring and source apportionment studies are needed to understand the current distribution and ongoing sources of this compound in the environment. nih.govcsic.esnih.gov

Research gaps in this area include:

Establishment of Dedicated this compound Monitoring Programs: Many monitoring programs focus on total DDTs or the major isomers. nih.gov Implementing dedicated monitoring programs specifically for this compound in various environmental compartments (air, water, soil, sediment, biota) across different geographic regions is necessary to establish baseline concentrations and track trends. nih.gov

Refinement of Source Apportionment Techniques: Distinguishing between historical technical DDT sources and potential current sources (e.g., impurities in other pesticides like dicofol) is challenging. researchgate.netpops.intresearchgate.net Refining source apportionment techniques, potentially utilizing isomer ratios (though with caution due to differential degradation) or other chemical fingerprinting methods, is needed to accurately identify the origins of observed this compound residues. researchgate.netpops.intresearchgate.net

Assessment of Ongoing Releases: While agricultural use of DDT is largely banned, understanding and quantifying potential ongoing releases of this compound from remaining stockpiles, contaminated sites, or permitted uses (like in dicofol (B1670483) production or vector control where allowed) is important for informing management strategies. cdc.govmalariaworld.orgpops.intscielo.brpops.int

Addressing these research gaps will provide a more complete understanding of the environmental behavior and fate of this compound, enabling better assessment of its risks and the development of more effective strategies for managing legacy contamination and preventing future releases.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying o,p'-DDT and its metabolites in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantifying o,p'-DDT and related isomers (e.g., p,p'-DDT, DDE, DDD). Key parameters include:

- Quantitative ions : For o,p'-DDT, use m/z 235 with a regression equation (e.g., y = 2.0905x + 0.0383) and correlation coefficient (R² ≥ 0.998) .

- Detection limits : o,p'-DDT has a method detection limit (LOD) of 0.2967 ng/m³ and a quantitation limit (LOQ) of 0.9891 pg/L .

- Validation : Ensure calibration curves are validated with high R² values (>0.997) and include quality controls for matrix effects in air/water samples .

Q. How do detection limits vary between o,p'-DDT and its metabolites (e.g., DDE, DDD)?

- Methodological Answer : Metabolites like 4,4'-DDE exhibit lower LODs (0.1196 ng/m³) compared to o,p'-DDT (0.2967 ng/m³) due to differences in ionization efficiency and matrix interference. Use isotope dilution or surrogate standards to improve accuracy in complex matrices .

Advanced Research Questions

Q. How can the o,p′-DDT/p,p′-DDT ratio differentiate historical vs. ongoing DDT sources in environmental samples?

- Methodological Answer :

- Source Apportionment : Technical DDT has a low o,p′-/p,p′-DDT ratio (~0.2–0.3), while dicofol (a DDT impurity) exhibits a higher ratio (>7.0). Use the equation:

where = fraction from dicofol, = observed ratio, = technical DDT ratio, and = dicofol ratio .

- Case Study : In China's Taihu Lake region, >60% of DDT in summer air samples originated from dicofol, validated by historical usage data .

Q. What experimental designs optimize o,p′-DDT degradation in aqueous systems using advanced oxidation processes?

- Methodological Answer :

- Nano-Fe₃O₄/SPC System : A heterogeneous Fenton reagent combining nano-Fe₃O₄ and sodium percarbonate (SPC) degrades o,p′-DDT effectively. Key parameters:

- pH : Optimal at 3.0–5.0 due to Fe²⁺/Fe³⁺ redox cycling.

- Dosage : 0.5 g/L Fe₃O₄ and 2.0 mM SPC achieve >90% degradation.

- Design : Use response surface methodology (RSM) with a Box-Behnken design to model interactions between variables .

Q. How can circular dichroism (CD) spectroscopy resolve the absolute configuration of o,p′-DDT isomers?

- Methodological Answer :

- Experimental Setup : CD spectra of o,p′-DDT show distinct Cotton effects (e.g., negative-negative-positive-negative peaks).

- Theoretical Validation : Compare experimental CD spectra with SAC-CI/B95(d) and RI-CC2/def2-TZVPP calculations. The S-configuration for (+)-o,p′-DDT was confirmed via this hybrid approach .

Q. How should researchers address discrepancies in isomer ratios when apportioning DDT sources?

- Methodological Answer :

- Cross-Validation : Combine isomer ratios with ancillary markers (e.g., p,p′-DDE/p,p′-DDT) to distinguish degradation vs. fresh inputs.

- Limitations : The p,p′-DDE/p,p′-DDT ratio is unreliable in dicofol-impacted regions due to α-chloro-DDT interference .

- Multi-Matrix Analysis : Compare ratios across soil, sediment, and air to identify spatial-temporal trends .

Data Analysis and Contradiction Management

Q. What statistical methods are suitable for interpreting conflicting o,p′-DDT degradation data across studies?

- Methodological Answer :

- Meta-Analysis : Apply random-effects models to account for variability in experimental conditions (e.g., pH, catalyst type).

- Sensitivity Testing : Use Monte Carlo simulations to assess the impact of outlier data on source apportionment conclusions .

Q. How can researchers quantify the contribution of o,p′-DDT degradation products (e.g., DDD) to total DDT loads?

- Methodological Answer :

- Isomer-Specific Quantification : Use GC-MS with selective ion monitoring (SIM) to resolve o,p′-DDD (m/z 235) from p,p′-DDD.

- Load Calculations : Calculate % contribution using:

Example: In suspended sediments, o,p′-DDT contributed 15–30% to total DDT in Taihu Lake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.